Gymnemic acid I
Overview
Description
Gymnemic acid I is a triterpene glycoside found in Gymnema sylvestre . It has antihyperglycemic activities and inhibits glucose-induced phosphorylation of serine 70 on S6 kinase (S6K1) and serine 2448 on mTOR, caspase-3 activity, and apoptosis . It also increases autophagy in MIN-6 pancreatic β cells when used at a concentration of 5 µg/ml .
Synthesis Analysis
Gymnemic acid I is one of the main components among a group of bioactive triterpene saponins belonging to the gymnemic acid class . The plant Gymnema sylvestre, widely used in traditional medicine, is known to contain these saponins . Gymnemic acid was fermented separately by Lactobacillus casei, Lactobacillus rhamnosus, Bifidobacterium bifidum, and by their mix co-culture .Molecular Structure Analysis
The molecular formula of Gymnemic acid I is C43H66O14 . It is a triterpenoid saponin, composed of a triterpene backbone with one or more sugar molecules attached .Chemical Reactions Analysis
Gymnemic acid I has been found to interact with glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolysis pathway .Physical And Chemical Properties Analysis
Gymnemic acid I is a powder . Its molecular weight is 806.97 .Scientific Research Applications
Immunomodulatory Properties
Gymnemic acid, derived from Gymnema sylvestre, has demonstrated potential in stimulating lymphocyte proliferation, suggesting its role in immune system modulation. This indicates its applicability in enhancing immune responses, potentially beneficial in various health conditions (Singh et al., 2016).
Protein Biosynthesis Inhibition
Research reveals that Gymnemic acid I inhibits protein biosynthesis, targeting the ribosome complex. This specific interaction offers insights into potential therapeutic applications in diseases where protein synthesis plays a critical role (Capolupo et al., 2017).
Diabetes Mellitus Treatment
Gymnemic acid has shown effectiveness in enhancing glucose uptake and alleviating symptoms in type 2 diabetes mellitus. This aligns with traditional uses of Gymnema sylvestre in diabetes treatment, providing a scientific basis for its application in managing blood sugar levels (Li et al., 2019).
Impact on Cellular Autophagy and Stress
Studies indicate that Gymnemic acid I promotes autophagy in cellular models under high glucose stress. This suggests its potential in protecting cells from stress-induced damage, particularly relevant in metabolic disorders like diabetes (Wu et al., 2018).
Intestinal Absorption Modulation
Gymnemic acid has been shown to inhibit the intestinal absorption of oleic acid in rats, suggesting a role in managing dietary fat absorption. This property may be beneficial in developing treatments for conditions like obesity (Wang et al., 1998).
Enhanced Production in Cultured Cells
Advancements in biotechnology have enabled the enhanced production of gymnemic acids through cell suspension cultures. This has significant implications for the industrial-scale production of these bioactive compounds, especially for medicinal applications (Mahendran et al., 2021).
Impact on Cholesterol Metabolism
Gymnemic acids have shown to increase fecal steroid excretion in rats, indicating a potential impact on cholesterol metabolism. This finding opens up possibilities for its use in managing cholesterol levels [(Nakamura et al., 1999)](https://consensus.app/papers/excretion-increased-rats-administration-acids-contained-nakamura/d000cddc161b5a85a0198c946b6332d9/?utm_source=chatgpt).
Production under Stress Conditions
Research on Gymnema sylvestre shows that the production of gymnemic acid can be significantly increased under specific stress conditions. This insight is valuable for optimizing the cultivation and extraction of this compound for therapeutic use (Ahmed et al., 2009).
Therapeutic Potential in Metabolic Disorders
Gymnema sylvestre, known for its gymnemic acids, has been studied for its potential in treating diabetes and obesity. The plant's active compounds, particularly gymnemic acids, have been linked to controlling blood sugar and lipid levels, suggesting its broader application in managing metabolic disorders (Kanetkar et al., 2007).
Phytochemical and Molecular Variations
Studies on G. sylvestre have revealed molecular and biochemical variations in gymnemic acid content among different populations of the plant. This research contributes to our understanding of the plant's medicinal properties and guides the selection of specific genotypes for therapeutic applications (Jinu et al., 2019).
Optimization of Gymnemic Acid Production
Research has focused on optimizing the production of gymnemic acids in cell suspension cultures. Adjustments in macro elements concentration and nitrogen source have been shown to significantly impact the yield of gymnemic acid, offering strategies for enhanced production in industrial applications (Praveen et al., 2011).
Anti-inflammatory and Insulin Resistance Reduction
Gymnemic acid has been studied for its effects on inflammation and insulin resistance, particularly in diabetic models. The compound appears to regulate metabolic and inflammatory pathways, suggesting its therapeutic potential in diabetes and related metabolic disorders (Li et al., 2019).
Enhancement with Signaling Molecules
Studies have demonstrated that the production of gymnemic acid can be enhanced in cell cultures using signaling molecules like methyl jasmonate and salicylic acid. This approach could lead to more efficient commercial production of these important medicinal compounds (Chodisetti et al., 2015).
Safety And Hazards
Future Directions
Gymnemic acid I holds great prospects in dietary as well as pharmacological applications . It could potentially be used as a source of nutraceuticals or as a functional food ingredient . These findings suggest the potential value of GA-rich PCD extract powder in various applications in the pharmaceutical, nutraceutical, or food industries .
properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8S,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H66O14/c1-10-21(2)36(53)57-34-33(50)43(20-54-22(3)45)24(17-38(34,4)5)23-11-12-26-39(6)15-14-28(55-37-31(49)29(47)30(48)32(56-37)35(51)52)40(7,19-44)25(39)13-16-41(26,8)42(23,9)18-27(43)46/h10-11,24-34,37,44,46-50H,12-20H2,1-9H3,(H,51,52)/b21-10+/t24-,25+,26+,27-,28-,29-,30-,31+,32-,33-,34-,37+,39-,40-,41+,42+,43-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFSVJGWJQPWFS-ZXKKMYOJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)COC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)COC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H66O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474619 | |
Record name | Gymnemic acid I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
807.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gymnemic acid I | |
CAS RN |
122168-40-5 | |
Record name | (3β,4α,16β,21β,22α)-28-(Acetyloxy)-16,22,23-trihydroxy-21-[[(2E)-2-methyl-1-oxo-2-buten-1-yl]oxy]olean-12-en-3-yl β-D-glucopyranosiduronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122168-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gymnemic acid I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122168405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gymnemic acid I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GYMNEMIC ACID I | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N67JJ0K34T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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